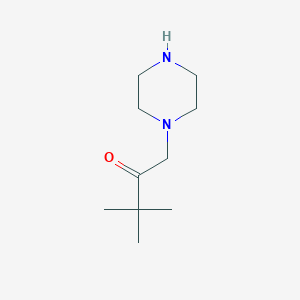

1-Cyclohexanecarbonyl-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,4-diazepane cores has undergone significant development in recent years . The synthesis involves a broad substrate scope under mild reaction conditions, providing benzo [b] [1,4]diazepines in up to 90% yield . The synthesis of 1,4-diazepane cores from N-propargylamines has seen explosive growth due to high atom economy and shorter synthetic routes .

Molecular Structure Analysis

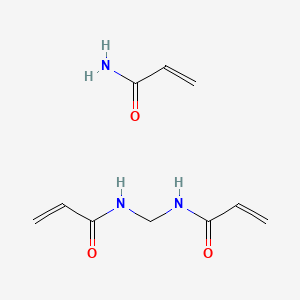

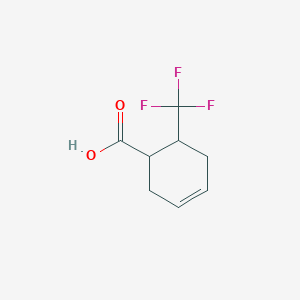

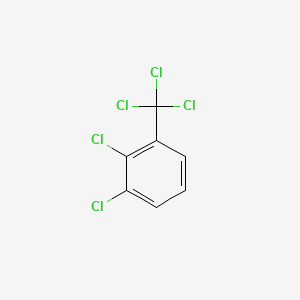

The molecular weight of 1-Cyclohexanecarbonyl-1,4-diazepane is 210.32 g/mol. The molecule contains a total of 47 bonds, including 21 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 six-membered ring, and 1 seven-membered ring .

Chemical Reactions Analysis

1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities . Scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines for several decades .

Physical And Chemical Properties Analysis

This compound is a colorless oily liquid that is soluble in polar solvents . It has a molecular weight of 210.32 g/mol and a molecular formula of C12H22N2O.

Applications De Recherche Scientifique

1-Cyclohexanecarbonyl-1,4-diazepane has been extensively studied for its chemical, biochemical and physiological properties. It has been used in a variety of applications, including drug synthesis, chemical synthesis, and biochemistry. For example, this compound has been used as an intermediate in the synthesis of various pharmaceuticals, such as anticonvulsants and antihistamines. Additionally, it has been used as a starting material for the synthesis of various organic compounds, such as esters and amides.

Mécanisme D'action

The mechanism of action of 1-Cyclohexanecarbonyl-1,4-diazepane is not fully understood. However, it is believed to interact with various enzymes and receptors in the body in order to exert its effects. For example, it has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, it has been shown to interact with the serotonin receptor, which is involved in mood regulation.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been shown to have anti-anxiety and antidepressant effects. Furthermore, it has been shown to have neuroprotective and cardioprotective properties.

Avantages Et Limitations Des Expériences En Laboratoire

1-Cyclohexanecarbonyl-1,4-diazepane has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it an attractive option for drug synthesis. Additionally, it is relatively stable, which makes it suitable for long-term storage. However, it is also relatively expensive, which can limit its use in some experiments. Additionally, it is not very soluble in water, which can limit its use in some biological experiments.

Orientations Futures

There are several potential future directions for the use of 1-Cyclohexanecarbonyl-1,4-diazepane. One potential direction is the development of more efficient and cost-effective synthesis methods. Additionally, the development of novel pharmaceuticals based on this compound could be explored. Furthermore, the mechanism of action of this compound could be further studied in order to better understand its effects on various biochemical and physiological processes. Finally, the use of this compound in other applications, such as biochemistry and drug delivery, could be explored.

Méthodes De Synthèse

1-Cyclohexanecarbonyl-1,4-diazepane is synthesized through a two-step process. The first step involves the reaction of cyclohexanecarbonyl chloride with 1,4-diazabicyclo[2.2.2]octane (DABCO) to form this compound. The second step involves the reaction of this compound with an appropriate base, such as potassium hydroxide, to form the desired product. The reaction conditions must be carefully controlled in order to ensure the desired product is obtained.

Propriétés

IUPAC Name |

cyclohexyl(1,4-diazepan-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c15-12(11-5-2-1-3-6-11)14-9-4-7-13-8-10-14/h11,13H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVBFTVRKHGFKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

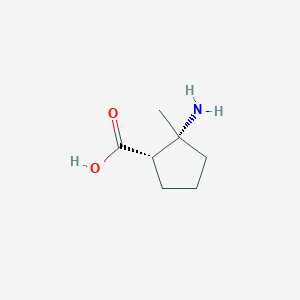

![tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate](/img/structure/B6286000.png)

![5-(4-Hydroxy-3,5-dimethoxyphenyl)-5,8,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(5aH)-one](/img/structure/B6286029.png)